molecular formula C12H19NO B1497541 (R)-1-(4-tert-butoxyphenyl)ethylamine

(R)-1-(4-tert-butoxyphenyl)ethylamine

Cat. No.: B1497541
M. Wt: 193.28 g/mol
InChI Key: UHABPKRKFRDALK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-tert-Butoxyphenyl)ethylamine is a chiral amine characterized by a tert-butoxy group (-O-C(CH₃)₃) at the para position of a phenyl ring, attached to an ethylamine backbone. Its molecular formula is C₁₂H₁₉NO, and its stereochemistry (R-configuration) plays a critical role in its interactions with biological targets. The tert-butoxy group enhances steric bulk and lipophilicity, influencing solubility, metabolic stability, and receptor-binding specificity .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanamine

InChI

InChI=1S/C12H19NO/c1-9(13)10-5-7-11(8-6-10)14-12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1

InChI Key

UHABPKRKFRDALK-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC(C)(C)C)N

Canonical SMILES

CC(C1=CC=C(C=C1)OC(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Enantiomeric and Positional Isomers

Compound Name Structural Feature Biological/Physicochemical Impact Reference
(S)-1-(4-tert-Butoxyphenyl)ethylamine Enantiomer with S-configuration May exhibit altered receptor selectivity or reduced activity due to chirality mismatch .
1-(3-tert-Butoxyphenyl)ethylamine tert-Butoxy group at meta position Reduced steric shielding and altered electronic effects, potentially lowering binding affinity .
1-(4-tert-Butylphenyl)ethylamine tert-Butyl (-C(CH₃)₃) instead of tert-butoxy Lacks oxygen atom; increased hydrophobicity but reduced hydrogen-bonding capacity .

Key Insight : The para-substituted tert-butoxy group in the target compound optimizes both steric bulk and polarity, balancing receptor interactions and pharmacokinetic properties compared to its isomers.

Substituent Modifications on the Phenyl Ring

Compound Name Substituent Impact on Activity Reference
(R)-1-(4-Methoxyphenyl)ethylamine Methoxy (-OCH₃) Smaller substituent; lower lipophilicity and metabolic stability compared to tert-butoxy .
(R)-1-(4-Trifluoromethoxyphenyl)ethylamine Trifluoromethoxy (-OCF₃) Enhanced electron-withdrawing effects; may increase resistance to enzymatic degradation .
(R)-1-(4-Bromophenyl)ethylamine Bromine (-Br) Introduces halogen bonding but lacks the steric bulk of tert-butoxy, altering target selectivity .

Key Insight : The tert-butoxy group provides a unique combination of steric hindrance and moderate electron-donating effects, distinguishing it from smaller (methoxy) or more electronegative (trifluoromethoxy) substituents.

Functional Group Variations in the Amine Backbone

Compound Name Backbone Modification Impact on Reactivity Reference
4-tert-Butoxyphenylacetone Ketone instead of ethylamine Lacks amine functionality; used as a precursor but inactive in biological assays .
4-tert-Butoxyphenylacetic acid Carboxylic acid instead of amine Increased polarity; used in conjugate synthesis but limited membrane permeability .
N-Methyl-(R)-1-(4-tert-butoxyphenyl)ethylamine Methylated amine Reduced hydrogen-bonding capacity; may alter receptor binding kinetics .

Key Insight : The ethylamine moiety is critical for bioactivity, enabling hydrogen bonding and ionic interactions absent in ketone or acid derivatives.

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